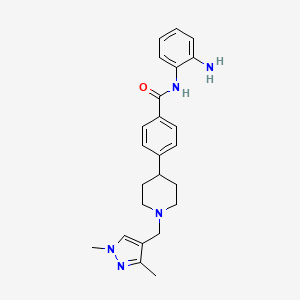
CDK/HDAC-IN-4
Cat. No. B1669369
Key on ui cas rn:
934828-12-3
M. Wt: 403.5 g/mol
InChI Key: JHDZMASHNBKTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08207202B2
Procedure details


tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate (Method 6 below; 92.3 g, 183.3 mmol) was slurried in methanol (754 ml) and water (141 ml) and cooled to 0-5° C. Concentrated hydrochloric acid was added maintaining the temperature below 20° C. The reaction mixture was stirred for 20 hours at ambient temperature. The reaction was cooled to 0-5° C. and aqueous sodium hydroxide solution added maintaining the temperature at below 20° C. until a pH of 12-14 is obtained. The reaction mixture was heated to reflux temperature for 30 minutes before cooling to 20° C. over about 4 hours. The product was collected by filtration and washed with aqueous methanol before being dried in vacuo at 45° C. to constant weight to give the title compound (63.3 g 86%).
Name
tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate
Quantity
92.3 g
Type
reactant
Reaction Step One





Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7][N:8]2[CH2:13][CH2:12][CH:11]([C:14]3[CH:36]=[CH:35][C:17]([C:18]([NH:20][C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[NH:27]C(=O)OC(C)(C)C)=[O:19])=[CH:16][CH:15]=3)[CH2:10][CH2:9]2)[C:4]([CH3:37])=[N:3]1.O.Cl.[OH-].[Na+]>CO>[NH2:27][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[NH:20][C:18](=[O:19])[C:17]1[CH:35]=[CH:36][C:14]([CH:11]2[CH2:10][CH2:9][N:8]([CH2:7][C:5]3[C:4]([CH3:37])=[N:3][N:2]([CH3:1])[CH:6]=3)[CH2:13][CH2:12]2)=[CH:15][CH:16]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
tert-Butyl (2-{[4-(1-{1,3-dimethyl-1H-pyrazol-4-ylmethyl}piperidin-4-yl)benzoyl]amino}phenyl)carbamate
|
|
Quantity
|
92.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C(=C1)CN1CCC(CC1)C1=CC=C(C(=O)NC2=C(C=CC=C2)NC(OC(C)(C)C)=O)C=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
141 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
754 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 20 hours at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 20° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 0-5° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at below 20° C. until a pH of 12-14
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before cooling to 20° C. over about 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
before being dried in vacuo at 45° C. to constant weight
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=CC=C1)NC(C1=CC=C(C=C1)C1CCN(CC1)CC=1C(=NN(C1)C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 63.3 g | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
